4-Phenoxybenzylamine

Antiviral Drug Discovery Allosteric Modulation HCV NS3 Protease

4-Phenoxybenzylamine (4-PBA) is a small-molecule organic compound (C₁₃H₁₃NO, MW 199.25) that functions as a direct-acting antiviral agent with a specific allosteric mechanism. Its primary biological activity is the inhibition of the Hepatitis C Virus (HCV) NS3 protease/helicase protein by stabilizing its inactive conformation, with an IC₅₀ of approximately 500 µM against the FL NS3/4a complex.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 107622-80-0
Cat. No. B034489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybenzylamine
CAS107622-80-0
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CN
InChIInChI=1S/C13H13NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2
InChIKeyCCAZAGUSBMVSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybenzylamine (CAS 107622-80-0): A Specialized HCV NS3 Allosteric Modulator for Antiviral Drug Discovery


4-Phenoxybenzylamine (4-PBA) is a small-molecule organic compound (C₁₃H₁₃NO, MW 199.25) that functions as a direct-acting antiviral agent with a specific allosteric mechanism . Its primary biological activity is the inhibition of the Hepatitis C Virus (HCV) NS3 protease/helicase protein by stabilizing its inactive conformation, with an IC₅₀ of approximately 500 µM against the FL NS3/4a complex [1]. This compound is not a broad-spectrum protease inhibitor but a tool compound used in virology and drug discovery to probe the function of the NS3 protein interface .

Why 4-Phenoxybenzylamine (107622-80-0) Cannot Be Replaced by Generic NS3 Inhibitors or Benzylamine Derivatives


Generic substitution of 4-Phenoxybenzylamine is scientifically invalid because its biological activity is tied to a unique, highly conserved allosteric binding site at the interface of the HCV NS3 protease and helicase domains . Unlike active-site inhibitors (e.g., telaprevir, boceprevir) that target the catalytic triad, 4-PBA stabilizes an inactive conformation, representing a distinct class of direct-acting antivirals [1]. Consequently, generic benzylamines lacking the 4-phenoxy moiety cannot replicate this specific binding interaction [2]. Substitution with a generic analog would fail to produce the same conformational stabilization and would therefore yield irrelevant or misleading results in virology studies.

Quantitative Differentiation of 4-Phenoxybenzylamine (107622-80-0) vs. Structural and Pharmacological Comparators


Allosteric Mechanism vs. Active-Site Inhibition: IC50 Comparison Against HCV NS3/4a

4-Phenoxybenzylamine inhibits HCV NS3/4a via an allosteric mechanism, distinct from active-site inhibitors. Its IC₅₀ is approximately 500 µM for FL NS3/4a, which, while modest in absolute potency, serves as a benchmark for this novel binding mode [1]. In contrast, active-site protease inhibitors like telaprevir typically exhibit nanomolar IC₅₀ values in enzymatic assays (e.g., IC₅₀ = 354 nM for HCV NS3·4A) but operate through a different, competitive mechanism [2]. This differentiation is critical for research on alternative antiviral strategies, particularly against resistance mutants that evade active-site drugs.

Antiviral Drug Discovery Allosteric Modulation HCV NS3 Protease

Purity and Physical Form for Reproducible Assays: Comparison of Vendor Specifications

The physical form and purity of 4-Phenoxybenzylamine directly impact its suitability for in vitro assays. The compound is supplied as a clear, colorless to light yellow liquid with a purity of ≥98% (HPLC) from reputable vendors . This liquid form and high purity contrast with solid, lower-purity analogs like N-Methyl-4-phenoxybenzylamine (CAS 63991-13-9), which is a solid and may require different solubilization protocols, potentially introducing variability . Furthermore, specific vendor purity can reach 98.45%, ensuring batch-to-batch consistency critical for IC₅₀ reproducibility .

Assay Reproducibility Chemical Purity Procurement Quality

Solubility Profile for In Vitro Assay Development: Comparative Solubility in DMSO

Solubility in DMSO is a critical parameter for preparing stock solutions for in vitro assays. 4-Phenoxybenzylamine demonstrates high solubility in DMSO, with a reported maximum concentration of 30 mg/mL (150.56 mM) [1]. This is a significant advantage over some structurally related benzylamine derivatives, which may have lower solubility limits. For instance, while not a direct 1:1 comparator, the maximum DMSO solubility for this compound is a quantitative benchmark that guides experimental design, ensuring that stock concentrations do not exceed the solubility limit and precipitate, which would confound assay results.

Formulation Solubility Assay Development

Storage Stability for Long-Term Research Programs: Recommended Conditions

Proper storage is essential for maintaining compound integrity over extended research programs. Vendor specifications for 4-Phenoxybenzylamine recommend storage at -20°C for powder form and -80°C for solutions (in DMSO) for up to one year [1]. In contrast, some related amine derivatives are recommended for storage at 2-8°C or room temperature, reflecting differences in inherent stability . The requirement for cold storage ensures that the compound's allosteric activity is preserved over time, which is crucial for longitudinal studies or when used as a reference standard.

Stability Storage Reagent Management

Optimal Use Cases for 4-Phenoxybenzylamine (107622-80-0) Based on Verified Evidence


Probing Allosteric Modulation in HCV NS3/4a Protease for Resistance Studies

Use 4-Phenoxybenzylamine as a chemical probe to investigate the functional role of the allosteric site at the NS3 protease-helicase interface. Because the compound stabilizes the inactive conformation rather than blocking the active site, it is ideal for studying resistance mechanisms against direct-acting antivirals . Its defined IC₅₀ of ~500 µM [1] serves as a benchmark for screening mutants that may alter this allosteric site, providing insights distinct from those obtained with potent active-site inhibitors.

Standardization of In Vitro Antiviral Assays for HCV Replicon Systems

Employ 4-Phenoxybenzylamine as a control compound in cell-based HCV replicon assays to validate assay sensitivity to allosteric inhibitors. Its high DMSO solubility (30 mg/mL) [2] and well-characterized IC₅₀ enable reproducible preparation of dose-response curves, facilitating cross-study comparisons and assay quality control. This is especially useful when comparing novel allosteric modulators against a known, albeit weak, reference standard.

Medicinal Chemistry Lead Optimization for Allosteric NS3 Inhibitors

Utilize 4-Phenoxybenzylamine as a starting point or reference scaffold for medicinal chemistry campaigns aimed at improving the potency of allosteric NS3 inhibitors. The compound's well-defined binding site and weak IC₅₀ provide a clear baseline for structure-activity relationship (SAR) studies. Derivatization efforts can be quantitatively assessed against this parent compound's activity to identify modifications that enhance binding affinity at the conserved allosteric pocket.

Chemical Biology Studies on NS3 Conformational Dynamics

Apply 4-Phenoxybenzylamine in biophysical assays (e.g., FRET, NMR, or HDX-MS) designed to monitor the conformational state of the HCV NS3 protein. Its ability to lock the protein in an inactive conformation [1] makes it a valuable tool for studying the thermodynamics and kinetics of domain interactions, independent of active-site catalysis. This application relies on the compound's specific allosteric mechanism, which is not shared by generic benzylamines.

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